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Compound of Interest

Compound Name: Methyl 4-phenyloct-2-ynoate

Cat. No.: B15453173 Get Quote

Application Note: Synthesis of Methyl 4-
phenyloct-2-ynoate
For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed experimental protocol for the synthesis of Methyl 4-
phenyloct-2-ynoate, a potentially valuable building block in medicinal chemistry and materials

science. The described two-step procedure involves the alkylation of phenylacetylene to form

the intermediate 1-phenylhept-1-yne, followed by metallation and subsequent carboxylation

with methyl chloroformate. This protocol includes comprehensive safety precautions, detailed

procedural steps, and expected analytical data for the synthesized compounds.

Introduction
Alkynoate esters are important synthetic intermediates due to the versatility of the alkyne

functional group, which can be further functionalized through various chemical transformations.

Specifically, ynoates are precursors to a wide range of heterocyclic compounds and can

participate in cycloaddition reactions. The title compound, Methyl 4-phenyloct-2-ynoate,

possesses both a phenyl group and a medium-length alkyl chain, making it an interesting

candidate for the development of novel bioactive molecules and functional materials. This

protocol outlines a reliable and scalable method for its preparation in a laboratory setting.
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Experimental Protocols
Part 1: Synthesis of 1-phenylhept-1-yne (Intermediate)
This procedure details the alkylation of phenylacetylene with 1-bromopentane.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles

Phenylacetylene C₈H₆ 102.14 5.11 g (5.0 mL) 50.0 mmol

n-Butyllithium C₄H₉Li 64.06
22.0 mL (2.5 M

in hexanes)
55.0 mmol

1-Bromopentane C₅H₁₁Br 151.05 8.31 g (6.2 mL) 55.0 mmol

Anhydrous

Tetrahydrofuran

(THF)

C₄H₈O 72.11 150 mL -

Saturated

Ammonium

Chloride (aq)

NH₄Cl 53.49 50 mL -

Diethyl Ether (C₂H₅)₂O 74.12 100 mL -

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 As needed -

Procedure:

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar,

a thermometer, and a nitrogen inlet, add phenylacetylene (5.11 g, 50.0 mmol) and anhydrous

tetrahydrofuran (100 mL).

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) dropwise via

syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
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After the addition is complete, stir the resulting pale-yellow solution at -78 °C for 1 hour.

In a separate flask, dissolve 1-bromopentane (8.31 g, 55.0 mmol) in anhydrous

tetrahydrofuran (50 mL).

Add the 1-bromopentane solution to the lithium phenylacetylide solution at -78 °C dropwise

over 30 minutes.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir overnight.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution

(50 mL).

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium

sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by vacuum distillation to afford 1-phenylhept-1-yne as a colorless

oil.

Expected Characterization Data for 1-phenylhept-1-yne:

Appearance: Colorless oil

Boiling Point: ~110-112 °C at 10 mmHg

¹H NMR (CDCl₃, 400 MHz): δ 7.42-7.38 (m, 2H, Ar-H), 7.32-7.28 (m, 3H, Ar-H), 2.42 (t, J =

7.2 Hz, 2H, -C≡C-CH₂-), 1.65-1.57 (m, 2H, -CH₂-), 1.45-1.35 (m, 2H, -CH₂-), 0.93 (t, J = 7.2

Hz, 3H, -CH₃).

¹³C NMR (CDCl₃, 101 MHz): δ 128.3, 128.2, 127.9, 123.9, 90.8, 80.4, 31.3, 28.6, 22.2, 19.4,

13.9.

IR (neat, cm⁻¹): 3058, 2956, 2931, 2872, 2235 (C≡C), 1599, 1491, 1443, 756, 692.
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MS (EI, m/z): 172 (M⁺), 129, 115, 91.

Part 2: Synthesis of Methyl 4-phenyloct-2-ynoate (Final
Product)
This procedure details the formation of the final product from the intermediate, 1-phenylhept-1-

yne.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles

1-Phenylhept-1-

yne
C₁₃H₁₆ 172.27 6.89 g 40.0 mmol

n-Butyllithium C₄H₉Li 64.06
17.6 mL (2.5 M

in hexanes)
44.0 mmol

Methyl

Chloroformate
C₂H₃ClO₂ 94.50 4.16 g (3.4 mL) 44.0 mmol

Anhydrous

Tetrahydrofuran

(THF)

C₄H₈O 72.11 120 mL -

Saturated

Sodium

Bicarbonate (aq)

NaHCO₃ 84.01 50 mL -

Diethyl Ether (C₂H₅)₂O 74.12 100 mL -

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 As needed -

Procedure:

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar,

a thermometer, and a nitrogen inlet, add 1-phenylhept-1-yne (6.89 g, 40.0 mmol) and

anhydrous tetrahydrofuran (100 mL).
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Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium (17.6 mL of a 2.5 M solution in hexanes, 44.0 mmol) dropwise via

syringe over 20 minutes, keeping the internal temperature below -70 °C.

Stir the resulting solution at -78 °C for 1 hour.

In a separate flask, dissolve methyl chloroformate (4.16 g, 44.0 mmol) in anhydrous

tetrahydrofuran (20 mL).

Add the methyl chloroformate solution to the lithium acetylide solution at -78 °C dropwise

over 30 minutes.

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for

an additional 2 hours.

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution

(50 mL).

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium

sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: 5% ethyl acetate in

hexanes) to yield Methyl 4-phenyloct-2-ynoate.

Expected Characterization Data for Methyl 4-phenyloct-2-ynoate:

Appearance: Pale yellow oil

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 3.75 (s, 3H, OCH₃), 3.60 (t, J = 7.5

Hz, 1H, Ar-CH-), 1.90-1.70 (m, 2H, -CH₂-), 1.40-1.20 (m, 4H, -CH₂CH₂-), 0.88 (t, J = 7.0 Hz,

3H, -CH₃).
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¹³C NMR (CDCl₃, 101 MHz): δ 154.2, 140.1, 129.0, 128.8, 127.5, 88.5, 74.0, 52.8, 43.5,

36.0, 27.5, 22.4, 13.9.

IR (neat, cm⁻¹): 3060, 2955, 2930, 2860, 2240 (C≡C), 1715 (C=O), 1495, 1435, 1260, 700.

MS (EI, m/z): 230 (M⁺), 171, 129, 115, 91.

Safety Precautions
n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere (nitrogen or

argon). Wear flame-retardant lab coat, safety glasses, and appropriate gloves. Quench any

residual reagent and contaminated glassware with isopropanol before washing with water.

Methyl Chloroformate: Highly flammable, toxic, and corrosive. Handle in a well-ventilated

fume hood. Avoid contact with skin, eyes, and inhalation of vapors. Wear appropriate

personal protective equipment, including gloves and safety goggles.

General: All manipulations should be carried out in a well-ventilated fume hood. Standard

laboratory safety procedures should be followed at all times.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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